

NF157: A Technical Guide for Studying Immune Cell Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of two key purinergic receptors: the G protein-coupled P2Y11 receptor and the ATP-gated ion channel P2X1 receptor.[1] This dual antagonism makes **NF157** a valuable pharmacological tool for dissecting the complex roles of extracellular nucleotide signaling in the immune system. Extracellular ATP and other nucleotides, often released during cellular stress or damage, act as danger signals that modulate the activity of a wide range of immune cells.[2][3] By blocking specific purinergic pathways, **NF157** allows researchers to investigate the precise contributions of P2Y11 and P2X1 receptors to immune cell activation, inflammation, and downstream signaling cascades. This guide provides an in-depth overview of **NF157**, including its pharmacological properties, its effects on various immune cells, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Pharmacological Data of NF157

NF157 exhibits nanomolar potency for the human P2Y11 receptor and also acts as an antagonist at the P2X1 receptor.[1] While a precise IC50 value for P2X1 is not consistently reported, its antagonist activity is well-documented. The compound's selectivity for P2Y11 over other P2Y receptors is notable.[1]



Parameter	Receptor	Value	Species	Reference
IC50	P2Y11	463 nM	Human	[1]
pKi	P2Y11	7.35	Human	[1]
Ki	P2Y11	44.3 nM	Human	[1]
Selectivity	P2Y11 vs P2Y1	>650-fold	Human	[1]
Selectivity	P2Y11 vs P2Y2	>650-fold	Human	[1]
Selectivity	P2Y11 vs P2X2	3-fold	Human	[1]
Selectivity	P2Y11 vs P2X3	8-fold	Human	[1]
Selectivity	P2Y11 vs P2X4	>22-fold	Human	[1]
Selectivity	P2Y11 vs P2X7	>67-fold	Human	[1]

Mechanism of Action and Effects on Immune Cells

NF157 exerts its effects by competitively blocking the binding of endogenous ligands, primarily ATP, to P2Y11 and P2X1 receptors. This inhibition modulates downstream signaling pathways, leading to a range of functional consequences in immune cells.

P2Y11 Receptor Signaling

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins. [4] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] The Gq pathway activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.[7]

P2X1 Receptor Signaling

The P2X1 receptor is a ligand-gated ion channel that, upon binding ATP, opens to allow the influx of cations, most notably Ca2+ and Na+.[8] This rapid influx of ions leads to membrane depolarization and a transient increase in intracellular Ca2+, which triggers various downstream signaling events, including the activation of MAP kinases.[9]



Effects on Specific Immune Cells

- Granulocytes: NF157 inhibits NAD+-induced activation of human granulocytes, a process
 that involves a rise in intracellular Ca2+ and leads to functional responses such as
 superoxide and nitric oxide generation and chemotaxis.[10]
- Macrophages: In macrophages, NF157 can suppress lipopolysaccharide (LPS)-induced activation.[11] This includes the inhibition of pro-inflammatory cytokine production, such as IL-6 and TNF-α, by blocking the P2Y11-mediated signaling pathway that contributes to the inflammatory response.[11]
- T Lymphocytes: P2Y11 and P2X1 receptors play a role in T cell activation and function.[5]
 [12] Autocrine stimulation of P2Y11 receptors, leading to cAMP/PKA signaling, is an important component of the T cell activation cascade.[6][12] P2X1 receptors are also involved in T cell activation, and their inhibition can modulate T cell responses.[13]
- Platelets: P2X1 receptor activation is a key step in platelet shape change and aggregation.
 [9] By blocking this receptor, NF157 can be used to study the role of ATP-mediated signaling in thrombosis and hemostasis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **NF157** to study immune cell function.

Protocol 1: Inhibition of NAD+-Induced Human Granulocyte Activation

This protocol is designed to assess the inhibitory effect of **NF157** on the activation of human granulocytes by extracellular NAD+.

- 1. Isolation of Human Granulocytes:
- Isolate granulocytes from fresh human peripheral blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
- Ensure the final cell preparation contains >95% granulocytes, as verified by May-Grünwald-Giemsa staining, and >98% viability, assessed by Trypan Blue exclusion.[14]



- 2. Measurement of Intracellular Calcium ([Ca2+]i):
- Load granulocytes (30 x 10⁶ cells/mL) with a calcium-sensitive fluorescent dye, such as 10 μM Fura-2 AM, for 45 minutes at 25°C in RPMI medium.[14]
- Wash the cells with Hanks' Balanced Salt Solution (HBSS).
- Pre-incubate the cells with desired concentrations of **NF157** (e.g., 1-100 μM) for a specified time (e.g., 10-30 minutes) at 25°C.
- Stimulate the cells with extracellular NAD+ (e.g., 100 μ M).
- Measure the change in fluorescence using a fluorometer to determine the relative change in [Ca2+]i.
- 3. Measurement of Superoxide and Nitrite Production:
- Pre-incubate isolated granulocytes with **NF157** as described above.
- Stimulate the cells with various concentrations of β -NAD+ (e.g., 1-100 μ M) for 30 minutes at 37°C for superoxide measurement or 60 minutes for nitrite measurement.[14]
- Measure superoxide (O2-) generation using a suitable assay, such as the cytochrome c reduction assay.[14]
- Measure nitrite concentration in the supernatant as an indicator of nitric oxide production using the Griess reagent assay.[14]

Protocol 2: Suppression of LPS-Induced Macrophage Activation

This protocol details the use of **NF157** to investigate its effect on LPS-induced pro-inflammatory responses in macrophages.

- 1. Macrophage Culture and Differentiation:
- Use a suitable macrophage cell line (e.g., J774A.1 or THP-1) or primary monocyte-derived macrophages.
- For THP-1 monocytes, differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 20 μM) for 24 hours.[15]
- 2. LPS Stimulation and **NF157** Treatment:
- Seed the macrophages in 96-well or 12-well plates.[15][16]
- Pre-treat the cells with various concentrations of **NF157** (e.g., 10-50 μM) for 1-2 hours.



- Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 μg/mL) for a specified time (e.g., 6, 12, or 24 hours).[15][16]
- 3. Measurement of Cytokine Production:
- Collect the cell culture supernatants after the incubation period.
- Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][17]

Protocol 3: T Cell Activation and Proliferation Assay

This protocol outlines the use of **NF157** to study its impact on T cell activation and proliferation.

- 1. Isolation of T Cells:
- Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.[18]
- Purify CD4+ or CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS) with corresponding microbeads.[18]

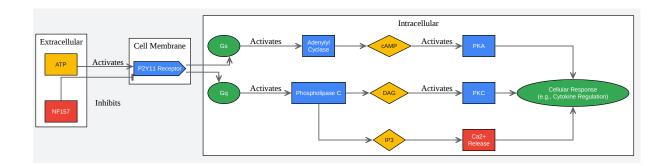
2. T Cell Activation:

- Coat a 96-well plate with an anti-CD3 antibody (e.g., 5-10 µg/mL) overnight at 4°C or for 2 hours at 37°C.[19]
- Wash the plate to remove unbound antibody.
- Seed the purified T cells (e.g., 1-2 x 10⁵ cells/well) in the anti-CD3 coated plate.
- Add soluble anti-CD28 antibody (e.g., 2 μg/mL) to provide co-stimulation.[19]
- Add different concentrations of NF157 to the wells.
- 3. Proliferation Assay:
- Incubate the cells for 2-4 days in a humidified 37°C, 5% CO2 incubator.[19]
- Assess T cell proliferation using one of the following methods:
- [3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the last 18-24 hours of culture and measure its incorporation into DNA using a scintillation counter.[20]
- CFSE Staining: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) before activation. After incubation, measure the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.



Signaling Pathways and Experimental Workflows

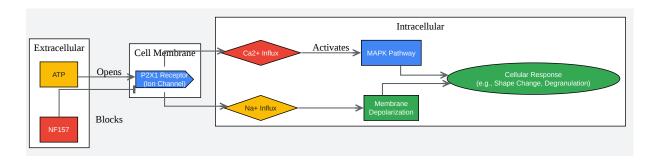
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **NF157** and a general experimental workflow for its use.

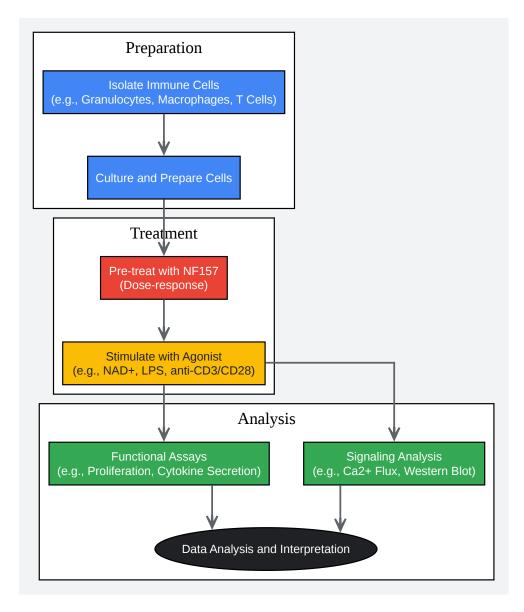


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Caption: P2Y11 Receptor Signaling Pathway.







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